molecular formula C12H20N2O2 B8685848 N,2-Diethyl-N-(4-methyloxazol-2-yl)butanamide CAS No. 57067-67-1

N,2-Diethyl-N-(4-methyloxazol-2-yl)butanamide

Cat. No.: B8685848
CAS No.: 57067-67-1
M. Wt: 224.30 g/mol
InChI Key: SNWFSRHWJPCOEF-UHFFFAOYSA-N
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Description

N,2-Diethyl-N-(4-methyloxazol-2-yl)butanamide is a chemical compound with the molecular formula C12H20N2O2 It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-Diethyl-N-(4-methyloxazol-2-yl)butanamide typically involves the reaction of 2-amino-4-methyl-1,3-oxazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,2-Diethyl-N-(4-methyloxazol-2-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,2-Diethyl-N-(4-methyloxazol-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2-Diethyl-N-(4-methyloxazol-2-yl)butanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

  • N-Ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
  • N-Butyl-2-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide
  • N-Benzyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide

Comparison: N,2-Diethyl-N-(4-methyloxazol-2-yl)butanamide is unique due to its specific substitution pattern on the oxazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

Properties

CAS No.

57067-67-1

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

N,2-diethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide

InChI

InChI=1S/C12H20N2O2/c1-5-10(6-2)11(15)14(7-3)12-13-9(4)8-16-12/h8,10H,5-7H2,1-4H3

InChI Key

SNWFSRHWJPCOEF-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N(CC)C1=NC(=CO1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (2.8 g. of a 50% dispersion in oil, 0.058 mol) was added in small portions to a stirred solution of 2-(2-ethylbutyramido)-4-methyloxazole (8.0 g., 0.041 mol) in dimethylformamide (100 ml.) at -5° to 0° C. The mixture was stirred for 2 hours at room temperature and then ethyl iodide (4.7 ml. 0.058 mol) was added. The mixture was stirred for a further 2 hours at room temperature and then poured onto ice-water (250 ml.) and extracted with ether (3 × 100 ml.). The extract was washed with dilute hydrochloric acid, then with sodium chloride solution, dried over sodium sulphate and evaporated. The residue was distilled under vacuum to give the product 4.7 g. (51%) b.p. 71-72° C/0.3 mm.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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8 g
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100 mL
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4.7 mL
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reactant
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